molecular formula C12H12F3NO3 B2689491 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-12-0

3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B2689491
CAS No.: 117291-12-0
M. Wt: 275.227
InChI Key: MLBPCEJDOPFPJU-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The discovery of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (PubChem CID: 3730733) emerged from advancements in peptide synthesis and fluorinated organic chemistry during the late 20th century. Early work on trifluoroacetyl (TFA) protecting groups, such as the 1976 study by Dimicoli et al. demonstrating their utility in enzyme-substrate interactions, laid the groundwork for developing derivatives like this compound. The TFA group’s electron-withdrawing properties and stability under acidic conditions made it a preferred choice for protecting amines in amino acid synthesis.

A critical milestone occurred in the 1980s with the optimization of TFA-based protective strategies for chiral α-amino acids. The compound’s synthesis pathway reflects methodologies described in patents like EP0239063A2, which detailed selective trifluoroacetylation techniques for lysine and ornithine derivatives. Its structural uniqueness—combining a β-alanine backbone with a 3-methylphenyl side chain and TFA-protected amino group—arose from efforts to balance steric effects and electronic properties in peptide design.

Significance in Trifluoroacetylated Amino Acid Chemistry

This compound exemplifies the strategic use of trifluoroacetyl groups to modulate physicochemical and biochemical properties. Key characteristics include:

Property Value/Description Source
Molecular formula C₁₂H₁₂F₃NO₃
Molecular weight 275.22 g/mol
Hydrogen bond donors 2
Rotatable bonds 4
XLogP3 2

The TFA group enhances metabolic stability by resisting hydrolysis, a property leveraged in protease-resistant peptide analogs. NMR studies of similar TFA-containing peptides revealed distinct electronic environments at enzyme active sites, enabling precise control over substrate-enzyme interactions. The 3-methylphenyl moiety contributes to hydrophobic interactions in chiral recognition processes, as evidenced by its use in chromatographic resolution of enantiomers.

Position within Chiral N-Protected α-Amino Acid Research

As a β-amino acid derivative, this compound expands the toolbox for designing non-natural peptides with enhanced conformational rigidity. Its stereochemistry at the β-carbon (C3 position) creates opportunities for:

  • Helix induction : The bulky TFA and aryl groups restrict rotational freedom, promoting stable secondary structures in foldamers.
  • Catalytic applications : Chiral TFA-protected amines serve as ligands in asymmetric synthesis, with the fluorine atoms influencing transition-state polarization.
  • Protease substrate engineering : The compound’s structure mimics natural elastase substrates while introducing fluorine-driven electronic perturbations.

Comparative studies with analogs like 3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid highlight the critical role of substituent positioning on biological activity and synthetic accessibility.

Current Research Landscape and Objectives

Recent investigations focus on three primary areas:

  • Synthetic methodology optimization :

    • Development of continuous-flow protocols for TFA protection
    • Enzymatic resolution of β-amino acid enantiomers
    • Green chemistry approaches using water as a solvent
  • Material science applications :

    • Design of fluorinated liquid crystals
    • Surface modification agents for biomedical implants
  • Biochemical probes :

    • Photoaffinity labeling of serine proteases
    • $$^{19}$$F NMR tags for protein dynamics studies

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7-3-2-4-8(5-7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPCEJDOPFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzene (m-xylene) and 2,2,2-trifluoroacetic anhydride.

    Acylation Reaction: The 3-methylbenzene undergoes Friedel-Crafts acylation with 2,2,2-trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(3-methylphenyl)-2,2,2-trifluoroacetophenone.

    Amination: The trifluoroacetophenone derivative is then subjected to reductive amination with ammonia or an amine to introduce the amino group, forming 3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propane.

    Oxidation: Finally, the propanoic acid moiety is introduced through oxidation of the terminal carbon using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the acylation and amination steps, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Acid/Base-Catalyzed Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group serves as a protective moiety for amines. Hydrolysis under acidic or basic conditions regenerates the free amine. This reaction is critical in peptide synthesis and drug development .

Reaction Conditions Reagents Products
Acidic (HCl, H₂SO₄)6 M HCl, 50–60°C, 4–6 hours3-(3-Methylphenyl)-3-aminopropanoic acid + Trifluoroacetic acid
Basic (NaOH, KOH)1–2 M NaOH, reflux, 2–3 hoursSodium salt of 3-(3-Methylphenyl)-3-aminopropanoic acid + CF₃COO⁻

Mechanistic Insight : The TFA group undergoes nucleophilic attack by water or hydroxide ions, cleaving the amide bond via a tetrahedral intermediate .

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical derivatization reactions to form esters or amides, enhancing bioavailability or enabling conjugation .

Reaction Type Reagents Conditions Products
Esterification Methanol/H⁺, Ethanol/H⁺Reflux, 12–24 hoursMethyl/ethyl ester derivatives
Amidation Thionyl chloride (SOCl₂) + AminesRT, 1–2 hoursAmides (e.g., with methylamine)

Example :
Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with amines to form stable amides .

Electrophilic Aromatic Substitution (EAS)

Reaction Reagents Conditions Products
Nitration HNO₃/H₂SO₄0–5°C, 1–2 hoursNitro-substituted derivative (para to methyl)
Halogenation Br₂/FeBr₃RT, 30–60 minutesBrominated aromatic ring

Limitation : Low yields due to competing decomposition of the trifluoroacetyl group under strong acidic conditions.

Nucleophilic Reactions at the Amide Bond

The TFA-protected amine can undergo nucleophilic substitution with strong nucleophiles, though this is less common due to the stability of the amide bond .

Reagents Conditions Products
Grignard reagents (RMgX)Anhydrous THF, −78°C to RTSecondary amines (after workup)
Lithium aluminum hydride (LiAlH₄)Reflux in etherReduction to amine (competing with hydrolysis)

Note : These reactions are typically low-yielding and require stringent anhydrous conditions .

Decarboxylation Reactions

Thermal or photochemical decarboxylation of the β-keto acid analog is plausible but not explicitly documented for this compound. Structural analogs suggest the following pathway :

R-COOR-H+CO2\text{R-COO}^- \rightarrow \text{R-H} + \text{CO}_2 \uparrow

Conditions : Heating above 150°C or UV irradiation in acidic media.

Metal-Catalyzed Coupling Reactions

The aromatic ring may participate in cross-coupling reactions, though direct evidence is limited. The methyl group’s meta position could sterically hinder such reactions .

Reaction Type Catalyst Substrates Products
Suzuki Coupling Pd(PPh₃)₄, BaseAryl boronic acidsBiaryl derivatives
Heck Reaction Pd(OAc)₂, LigandAlkenesAlkenylated aromatic compounds

Photochemical Reactions

The trifluoroacetyl group absorbs UV light, potentially leading to photodecomposition. Specific pathways include :

  • Norrish-Type Cleavage : Scission of the C–N bond under UV light.

  • Radical Formation : Generation of trifluoromethyl radicals.

Bioconjugation Reactions

The carboxylic acid group is used to link the compound to biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry .

Reagents Conditions Products
EDC/NHSpH 6–7, RT, 1–2 hoursActivated ester intermediate
HOBt/DCCAnhydrous DMF, RTAmide-linked bioconjugates

Key Mechanistic and Synthetic Insights

  • The trifluoroacetyl group enhances metabolic stability but complicates direct functionalization due to its electron-withdrawing nature .

  • Steric hindrance from the methyl and trifluoroacetyl groups limits reactivity at the β-carbon .

  • Computational studies (e.g., QSAR) predict moderate bioavailability due to the compound’s logP (~2.5) and PSA (~75 Ų) .

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug molecules has been shown to improve their pharmacokinetic properties. The trifluoroacetyl moiety in this compound contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development. Studies have indicated that compounds with similar structures exhibit enhanced potency against various biological targets.

Structure-Activity Relationship Studies

Research has demonstrated that the presence of the trifluoroacetyl group can significantly influence the biological activity of related compounds. For instance, a review highlighted that drugs containing trifluoromethyl groups often show improved efficacy in inhibiting key enzymes involved in disease processes, such as proteases and kinases .

Antiviral Activity

Recent investigations into compounds with similar structural features have revealed their potential as antiviral agents. In particular, studies focusing on inhibitors targeting the severe acute respiratory syndrome coronavirus (SARS-CoV) protease have shown promising results. The optimization of non-covalent inhibitors derived from related compounds has yielded candidates with low micromolar inhibition constants against both SARS-CoV-1 and SARS-CoV-2 .

Neuropharmacology

The compound's ability to interact with neurotensin receptors suggests potential applications in treating neurological disorders. Research involving neurotensin-like compounds indicates that modifications such as trifluoroacetylation can enhance receptor binding affinity and selectivity . This opens avenues for developing treatments for conditions such as pain management and neurodegenerative diseases.

Synthesis of Trifluoromethylated Compounds

The synthesis of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can serve as a model for developing other trifluoromethylated compounds. The methodologies employed in its synthesis may be adapted for creating a diverse array of biologically active molecules, expanding the toolkit available to medicinal chemists .

Case Study: Inhibitors of SARS-CoV Protease

A notable case study involved the evaluation of a series of trifluoromethyl-containing compounds for their inhibitory effects on SARS-CoV proteases. The results indicated that modifications leading to increased lipophilicity and hydrogen bonding interactions significantly enhanced potency .

CompoundIC50 (µM)Biological Target
Compound A4.45SARS-CoV-1 3CL protease
Compound B16.8SARS-CoV-1 3CL protease
Compound C31.2SARS-CoV-2 3CL protease

Case Study: Neurotensin Receptor Agonists

Another study focused on the binding affinity of neurotensin-like compounds modified with trifluoroacetyl groups. The findings suggested that these modifications could lead to enhanced agonist activity at neurotensin receptors, indicating potential therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the aromatic ring may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The trifluoroacetyl-amino-propanoic acid scaffold exhibits diverse biological and physicochemical properties depending on substituents. Key analogs include:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties References
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 5-Bromo-thienyl C₁₀H₈BrF₃NO₃S 358.14 GHS hazard: H302, H315, H319, H335; used in research (not for human consumption)
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 4-Methoxy-phenyl C₁₂H₁₂F₃NO₄ 291.23 Synthesized via methoxy-substituted intermediates; 99% purity reported
3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid 4-Hydroxy-phenyl C₁₁H₁₀F₃NO₄ 277.20 Exhibits antioxidant and anticancer activity (e.g., compound 20: IC₅₀ < 10 μM)
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (Target Compound) 3-Methyl-phenyl C₁₂H₁₂F₃NO₃ 275.23 Limited direct data; inferred stability from analogs

Substituent Effects:

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance metabolic stability but may reduce solubility. The bromothienyl derivative (358.14 g/mol) shows higher molecular weight and distinct safety hazards compared to phenyl analogs .
  • Electron-Donating Groups (e.g., OCH₃, OH): Improve solubility and bioavailability. The 4-methoxyphenyl variant (291.23 g/mol) is synthesized in high purity (>99%) via methoxy-protected intermediates . Hydroxyphenyl derivatives demonstrate dual anticancer and antioxidant activity, with IC₅₀ values <10 μM in cell-based assays .

Biological Activity

3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, commonly referred to as a trifluoroacetyl derivative of an amino acid, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoroacetyl group, which is known to influence the pharmacological properties of molecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 263.24 g/mol
  • IUPAC Name : this compound

This compound features a propanoic acid backbone with a methylphenyl group and a trifluoroacetyl amine substituent. The trifluoromethyl group is notable for enhancing lipophilicity and altering the electronic properties of the molecule.

The biological activity of this compound appears to be mediated through interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

  • Receptor Modulation : Many trifluoroacetyl derivatives have been shown to modulate receptor activity, particularly in neuropeptide signaling pathways.
  • Enzyme Inhibition : The presence of the trifluoroacetyl group can enhance binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various models:

  • Neurotensin Receptor Activity :
    • A study highlighted the interaction of related compounds with neurotensin receptors (NTS1 and NTS2). The results indicated that modifications like trifluoroacetyl groups can significantly impact binding affinities and functional activities at these receptors .
  • Pain Models :
    • In animal models assessing pain response, compounds similar to this compound demonstrated analgesic properties by acting on neurotensin receptors involved in pain modulation .

Case Studies and Experimental Findings

StudyFindings
Beaucage et al. (2014)Investigated the binding affinities of related compounds at neurotensin receptors; identified significant differences in activity based on structural modifications .
Drug Discovery Case StudiesIllustrated the importance of trifluoroacetyl substitutions in enhancing pharmacological profiles across various therapeutic areas .

Safety and Toxicity

Safety profiles for compounds containing trifluoroacetyl groups are essential for their therapeutic application. Preliminary assessments suggest that while many derivatives show promising biological activity, comprehensive toxicological studies are necessary to evaluate their safety for human use.

Q & A

Basic: What synthetic methodologies are optimal for synthesizing 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the trifluoroacetyl group via nucleophilic substitution or acylation reactions, and (2) coupling the modified phenyl group to the propanoic acid backbone. For example, a nucleophilic substitution reaction using 3-chloropropanoic acid derivatives with 2,2,2-trifluoroacetamide under basic conditions (e.g., aqueous NaOH) can yield the target compound. Reaction optimization includes controlling temperature (20–50°C) and solvent selection (e.g., ethanol or DMF) to enhance yield (≥75%) and minimize side products like racemization .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies may arise from structural variations (e.g., stereochemistry) or assay conditions. To resolve this:

  • Structural Validation: Use chiral HPLC or X-ray crystallography to confirm stereochemical integrity, as even minor enantiomeric impurities can alter bioactivity .
  • Assay Standardization: Compare IC50 values under consistent conditions (pH, temperature, cell lines). For example, enzyme inhibition assays should report co-factor concentrations and incubation times to ensure reproducibility .
  • Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify structure-activity relationships (SAR) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
  • Structural Confirmation:
    • NMR: 1^1H and 13^{13}C NMR to verify the trifluoroacetyl group (δ ~117 ppm in 19^{19}F NMR) and phenyl substitution patterns .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁F₃NO₃: 290.0743) .

Advanced: What strategies prevent racemization during synthesis to maintain stereochemical fidelity?

Methodological Answer:

  • Low-Temperature Reactions: Conduct acylation steps at 0–4°C to reduce kinetic racemization .
  • Chiral Catalysts: Use enantioselective catalysts (e.g., L-proline derivatives) during coupling reactions to favor the desired stereoisomer .
  • In Situ Monitoring: Employ circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization .

Basic: What are the known biological targets and assays for this compound?

Methodological Answer:
The compound has shown activity as a potential enzyme inhibitor (e.g., tyrosine kinase) and receptor modulator. Key assays include:

  • Kinase Inhibition: Fluorescence polarization assays using ATP-competitive probes (IC50 reported between 0.5–5 µM) .
  • Cellular Uptake: Radiolabeled 14^{14}C-tracking in HEK293 cells to assess membrane permeability .
  • Metabolic Stability: Liver microsome assays (human/rat) to quantify half-life (t₁/₂) and cytochrome P450 interactions .

Advanced: How does the trifluoroacetyl group influence pharmacokinetic properties?

Methodological Answer:
The trifluoroacetyl group enhances metabolic stability by resisting hydrolysis compared to acetylated analogs. Key findings:

  • Plasma Stability: In vitro studies show >90% remaining after 24 hours in human plasma, versus <50% for non-fluorinated analogs .
  • Lipophilicity: LogP increases by ~0.5 units (measured via shake-flask method), improving blood-brain barrier penetration in rodent models .
  • Toxicity Screening: Ames tests and hepatocyte viability assays are critical, as trifluoroacetyl metabolites may form reactive intermediates .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Perform reactions in a fume hood due to potential release of trifluoroacetic acid vapors during hydrolysis .
  • Waste Disposal: Neutralize acidic byproducts with bicarbonate before disposal in designated halogenated waste containers .

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